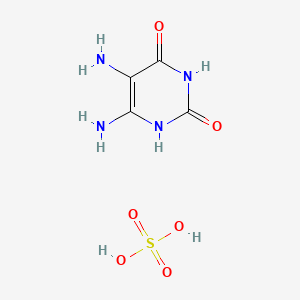
5,6-ジアミノ-2,4-ジヒドロキシピリミジン硫酸塩
説明
5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-Diaminouracil sulfate, is a chemical compound with the molecular formula C4H6N4O2·xH2SO4 . It is a sulfuric acid compound with 5,6-diamino-2,4 (1H,3H)-pyrimidinedione (1:1) dihydrate . The compound has a molecular weight of 276.23 .
Synthesis Analysis
The salt is quite insoluble in water but can be converted to the free base, which is recrystallized from water and converted to the sulfate by the addition of the required amount of sulfuric acid .Molecular Structure Analysis
The InChI code for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is 1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a solid at 20 degrees Celsius . It has a melting point of >260 degrees Celsius (dec.) .科学的研究の応用
合成の中間体
5,6-ジアミノ-2,4-ジヒドロキシピリミジン硫酸塩は、様々な化合物の合成における中間体として使用されます 。つまり、反応中に生成され、その後の反応によって消費される物質です。
パラキサンチンの前駆体
この化合物は、パラキサンチンの前駆体です 。パラキサンチンは、カフェインの代謝産物であり、カフェインと同様の興奮効果があります。カフェインが体にもたらす影響を研究するために、科学研究で使用されています。
パラキサンチンアナログの前駆体
5,6-ジアミノ-2,4-ジヒドロキシピリミジン硫酸塩は、パラキサンチンの前駆体であるだけでなく、パラキサンチンアナログを作成するためにも使用されます 。これらは、パラキサンチンと構造的に類似しており、構造変化が生物活性に与える影響を研究するために使用できる化合物です。
生命科学研究
この化合物は、生命科学研究の様々な分野で使用されています 。具体的な用途は詳しく述べられていませんが、生命科学研究は、生物学、生化学、遺伝学、医学など、幅広い分野を包含しています。
材料科学研究
5,6-ジアミノ-2,4-ジヒドロキシピリミジン硫酸塩は、材料科学研究にも使用されています 。これには、化合物の物理的および化学的性質の研究、または新しい材料の製造のための化合物の使用が含まれる可能性があります。
化学合成
この化合物は、化学合成に使用されています 。これは、より単純な物質を組み合わせて、より複雑な物質を作成することを含みます。これにより、新しい医薬品、材料、またはその他の化学物質を作成することができます。
特性
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARJSDZQCSEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63981-35-1 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90885883 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32014-70-3, 42965-55-9 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(5,6-diaminouracil) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Diaminouracil sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(5,6-diaminouracil) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5,6-diamino-2,4-dihydroxypyrimidine sulfate in the research on methylglyoxal and inflammation?
A1: In the study , 5,6-diamino-2,4-dihydroxypyrimidine sulfate is used as a derivatizing agent for methylglyoxal (MGO) detection. [] The researchers aimed to investigate if inflammatory activation could increase MGO production. To measure extracellular MGO concentration, they first derivatized it with 5,6-diamino-2,4-dihydroxypyrimidine sulfate. This derivatization likely improves the detectability of MGO by HPLC, the analytical method used in the study.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)